4-Cyclopropyl-1,2,3,4-tetrahydroquinoline
Description
Significance of the Tetrahydroquinoline Core in Contemporary Organic Synthesis
The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is a prominent and privileged structure in the realm of organic chemistry. nih.govproquest.com This nitrogen-containing heterocyclic system is a core component in a wide array of natural products and synthetic pharmaceuticals. nih.govresearchgate.net Its prevalence is due to its versatile chemical nature and its ability to serve as a foundational structure for compounds with significant biological activity. proquest.com
Tetrahydroquinoline derivatives are integral to numerous medicinal agents, demonstrating a broad spectrum of pharmacological properties. wikipedia.orgmdpi.com They are found in antiarrhythmic drugs like nicainoprol, the schistosomicide oxamniquine, and the antiviral and antifungal antibiotic virantmycin. nih.gov Furthermore, various derivatives are under investigation for the treatment of HIV, Alzheimer's disease, and malaria. nih.gov The development of efficient synthetic methodologies, such as domino reactions, has made this structural motif more accessible, allowing for the creation of novel compounds with previously unattainable substitution patterns. nih.gov
Overview of Cyclopropyl (B3062369) Moieties in Advanced Organic Structures
The cyclopropyl group, a three-membered carbocyclic ring, is a small but powerful structural element increasingly utilized in the design of advanced organic molecules, particularly in medicinal chemistry. Its unique stereoelectronic properties, stemming from the inherent ring strain, confer valuable attributes to parent molecules.
The rigid nature of the cyclopropyl ring can provide conformational constraint, which is beneficial for optimizing the binding of a molecule to its biological target. This rigidity, combined with the group's specific electronic character, can lead to improvements in a compound's metabolic stability, potency, and pharmacokinetic profile. The synthesis of molecules containing cyclopropyl groups is an active area of research, with various methods being developed to introduce this moiety efficiently and stereoselectively. organic-chemistry.org
Contextualization of 4-Cyclopropyl-1,2,3,4-tetrahydroquinoline within the Field of Heterocyclic Chemistry
While extensive research has been conducted on the synthesis and applications of tetrahydroquinolines in general, and on the role of cyclopropyl groups in organic chemistry, detailed and specific information on this compound is not widely available in the public domain. Its study likely falls within specialized research, and as such, comprehensive data on its synthesis, properties, and applications are limited. The following sections will, therefore, discuss the potential characteristics and synthetic strategies for this compound based on the established chemistry of 4-substituted tetrahydroquinolines.
Due to the limited publicly available information for this specific compound, a detailed data table on its physicochemical properties cannot be provided. For the parent compound, 1,2,3,4-tetrahydroquinoline, some known properties are listed below for context.
Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline
| Property | Value |
|---|---|
| IUPAC Name | 1,2,3,4-tetrahydroquinoline |
| CAS Number | 635-46-1 |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 251 °C |
| Melting Point | 20 °C |
| Density | 1.0599 g/cm³ |
Note: This data is for the unsubstituted 1,2,3,4-tetrahydroquinoline and not for this compound.
The synthesis of 4-substituted tetrahydroquinolines has been an area of active research. nih.govchemrxiv.orgresearchgate.net General methods that could potentially be adapted for the synthesis of this compound include:
Deprotonation and Alkylation: A general and selective method for the functionalization of tetrahydroquinolines at the 4-position involves a deprotonation-alkylation sequence. nih.govchemrxiv.orgresearchgate.net This strategy utilizes organolithium reagents in the presence of phosphoramide (B1221513) ligands to selectively remove a proton from the 4-position, followed by the introduction of an electrophile. nih.govchemrxiv.orgresearchgate.net In a hypothetical synthesis of this compound, a suitable cyclopropyl-containing electrophile would be required.
Negishi Cross-Coupling: Another approach that has been developed for the synthesis of 4-substituted tetrahydroquinolines is the Negishi cross-coupling reaction. nih.govchemrxiv.orgresearchgate.net This method would involve the formation of an organozinc intermediate at the 4-position of the tetrahydroquinoline ring, which is then coupled with a cyclopropyl halide in the presence of a palladium catalyst.
Domino Reactions: More complex, multi-step one-pot reactions, often referred to as domino or cascade reactions, have been employed to generate highly substituted tetrahydroquinolines. nih.gov It is conceivable that a domino strategy could be designed to construct the this compound skeleton from simpler starting materials.
The chemical reactivity of this compound is expected to be influenced by the three main components of its structure: the cyclopropyl group, the tetrahydroquinoline core, and the secondary amine.
Reactivity of the Cyclopropyl Group: The strained C-C bonds of the cyclopropyl ring can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metals.
Reactivity of the Tetrahydroquinoline Core: The aromatic portion of the tetrahydroquinoline ring can undergo electrophilic aromatic substitution reactions. The position of substitution would be directed by the activating effect of the nitrogen atom and any other substituents present.
Reactivity of the Amine: The secondary amine in the tetrahydroquinoline ring is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and sulfonylation.
Specific research on the applications of this compound is not prominent in the available literature. However, based on the known biological activities of other tetrahydroquinoline derivatives, it could be hypothesized that this compound may have potential as a scaffold in medicinal chemistry. The introduction of the cyclopropyl group could modulate the pharmacological properties of the tetrahydroquinoline core, potentially leading to new therapeutic agents.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| 1,2,3,4-tetrahydroquinoline |
| Nicainoprol |
| Oxamniquine |
Structure
3D Structure
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-cyclopropyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H15N/c1-2-4-12-11(3-1)10(7-8-13-12)9-5-6-9/h1-4,9-10,13H,5-8H2 |
InChI Key |
DGMZJKWIFIEMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCNC3=CC=CC=C23 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclopropyl 1,2,3,4 Tetrahydroquinoline
Historical Development of Synthetic Approaches to Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline (B108954) core is a privileged scaffold in medicinal chemistry and natural products, leading to over a century of synthetic exploration. nih.govrsc.org Initial approaches often relied on the reduction of the corresponding quinoline (B57606) precursors. This method, while straightforward, depends on the availability of the parent quinoline and can sometimes be challenging in terms of selectivity, risking over-reduction. nih.gov
The evolution of synthetic organic chemistry brought forth more sophisticated and versatile methods for constructing the tetrahydroquinoline ring system de novo. Classical methods like the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, provided foundational routes to quinolines, which could then be reduced. nih.gov However, the direct synthesis of the saturated tetrahydroquinoline ring has seen significant advancements.
In recent decades, the field has been revolutionized by the advent of transition metal catalysis and the development of domino, or cascade, reactions. nih.govresearchgate.net These modern strategies offer significant advantages in terms of efficiency, atom economy, and the ability to construct complex molecules in a single operation from simple starting materials. nih.gov Methodologies such as acid-catalyzed ring closures, intramolecular cyclizations, and multicomponent reactions like the Povarov reaction have become powerful tools for accessing diverse tetrahydroquinoline derivatives with high levels of control over substitution and stereochemistry. researchgate.netresearchgate.net
De Novo Synthesis of the 4-Cyclopropyl-1,2,3,4-tetrahydroquinoline Scaffold
The synthesis of the specific this compound structure hinges on two key strategic elements: the formation of the heterocyclic tetrahydroquinoline ring and the precise installation of the cyclopropyl (B3062369) group at the C-4 position. Modern synthetic approaches typically achieve this by employing cyclization reactions where one of the starting materials already contains the cyclopropyl moiety.
Cyclization Reactions in the Formation of the Tetrahydroquinoline Ring System
The construction of the bicyclic core of this compound can be accomplished through several powerful cyclization strategies. These methods form the N1-C2 and C4-C4a bonds or other critical linkages to build the heterocyclic ring.
Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. nih.gov A common and powerful domino strategy for synthesizing tetrahydroquinolines involves the reductive cyclization of ortho-substituted nitroarenes. nih.govrsc.org
For the synthesis of the target compound, this strategy would commence with a substrate like 1-(2-nitrophenyl)-2-cyclopropylethan-1-one. The sequence is initiated by the reduction of the nitro group to an amine, typically using catalytic hydrogenation (e.g., Pd/C) or dissolving metals (e.g., Fe/acetic acid). nih.gov The newly formed aniline (B41778) nitrogen then undergoes an intramolecular condensation with the ketone to form a cyclic imine, which is subsequently reduced in the same pot to yield the final this compound. nih.gov This approach is highly convergent and establishes the core structure with its C-4 substituent in a single, efficient operation.
Table 1: Representative Conditions for Domino Reductive Cyclization
| Catalyst/Reagent | Solvent | Temperature | Yield Range | Reference |
| 5% Pd/C, H₂ | Ethanol | Room Temp | 93-98% | nih.gov |
| Iron powder, Acetic Acid | Acetic Acid | Reflux | 86-98% | nih.gov |
| FeCl₃, Zn | DMF-H₂O | 100 °C | ~88% | rsc.org |
Povarov Reaction and its Variants
The Povarov reaction is a classic and highly versatile method for synthesizing tetrahydroquinolines. It is formally a [4+2] cycloaddition reaction between an N-arylimine (the aza-diene) and an alkene (the dienophile). researchgate.netnumberanalytics.com The reaction is typically catalyzed by a Lewis acid or Brønsted acid and can be performed as a one-pot, three-component reaction between an aniline, an aldehyde, and an alkene. sci-rad.com
To generate this compound, this reaction would involve three components:
Aniline: The source of the nitrogen and the benzene (B151609) ring.
An Aldehyde: (e.g., formaldehyde (B43269) or benzaldehyde) which reacts with the aniline to form the imine in situ.
A Cyclopropyl-containing Alkene: This dienophile is crucial for introducing the C-4 substituent. A suitable reactant would be cyclopropyl vinyl ketone or a similar electron-deficient alkene.
The mechanism proceeds via acid-catalyzed formation of an aryliminium ion from the aniline and aldehyde. This activates the aza-diene for reaction with the cyclopropyl alkene. The subsequent cyclization and proton transfer steps yield the desired tetrahydroquinoline scaffold, incorporating the cyclopropyl group at the C-4 position. researchgate.net The stereochemical outcome (cis/trans relationship between substituents at C-2 and C-4) can often be controlled by the choice of catalyst and reaction conditions. nih.gov
Table 2: Typical Catalysts for the Povarov Reaction
| Catalyst Type | Examples | Reference |
| Lewis Acids | AlCl₃, Cu(OTf)₂, B(C₆F₅)₃ | sci-rad.comorganic-chemistry.org |
| Brønsted Acids | Triflic Acid, Phosphomolybdic Acid | nih.gov |
| Metal Halides | FeCl₃ | nih.gov |
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies provide another robust avenue to the tetrahydroquinoline core. These methods involve preparing an acyclic precursor that already contains all the necessary atoms and then inducing a ring-closing reaction. A prominent example is the intramolecular hydroarylation or Friedel-Crafts alkylation. nih.govchemrxiv.org
In a hypothetical route to the target molecule, one could synthesize a precursor such as N-(3-cyclopropylallyl)aniline. Upon treatment with a strong acid or a suitable transition metal catalyst (e.g., gold-based), the aniline ring can perform a nucleophilic attack on the activated alkene, forging the C4-C4a bond and closing the six-membered ring to form the tetrahydroquinoline product. nih.gov The success of such reactions often depends on the substitution pattern of the aniline ring and the nature of the activating group on the alkene. This approach offers excellent control as the connectivity of the precursor directly maps onto the product.
Introduction of the Cyclopropyl Moiety at the C-4 Position
In the majority of modern and efficient synthetic strategies, the introduction of the cyclopropyl group at the C-4 position is not a separate step performed on a pre-formed ring. Instead, the moiety is strategically incorporated into one of the key starting materials before the main ring-forming (cyclization) event. This approach is generally more convergent and avoids potential issues with regioselectivity that could arise from attempting to functionalize the tetrahydroquinoline scaffold post-synthesis.
The specific methods for incorporating the cyclopropyl group are intrinsically linked to the chosen cyclization reaction:
Via Domino Reactions: The cyclopropyl group is introduced by using a starting material such as an ortho-nitroaryl cyclopropyl ketone. Here, the entire C2-C3-C4 segment, including the cyclopropyl substituent, is pre-assembled before the reductive cyclization cascade begins. nih.gov
Via the Povarov Reaction: The cyclopropyl group is brought into the molecule as part of the alkene component (the dienophile). Reactants like cyclopropyl vinyl ketone or methylenecyclopropane (B1220202) serve as the source of the C3, C4, and cyclopropyl-substituent atoms. researchgate.netnumberanalytics.com
Via Intramolecular Cyclizations: The acyclic precursor is designed to already contain the cyclopropyl group at the position destined to become C-4 of the final ring system. For example, an aniline would be N-alkylated with a cyclopropyl-containing alkenyl halide to create the substrate for the ring-closing reaction. nih.gov
An alternative, though less common, strategy involves the direct functionalization of a pre-existing tetrahydroquinoline or a related precursor. For instance, methods have been developed for the selective, undirected deprotonation of the C-4 position of an N-protected tetrahydroquinoline using a strong base, followed by trapping the resulting anion with an electrophile. chemrxiv.org In principle, this could be used to introduce a cyclopropyl group, though it represents a more linear and potentially lower-yielding approach compared to the convergent cyclization methods.
Cyclopropanation Reactions
Cyclopropanation reactions involve the addition of a methylene (B1212753) group to a carbon-carbon double bond to form a cyclopropane (B1198618) ring. In the context of synthesizing this compound, this strategy typically involves the cyclopropanation of a precursor molecule, such as a 4-alkenyl-1,2-dihydroquinoline or a related quinoline derivative that is subsequently reduced.
Key methods for cyclopropanation include the Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple. marquette.eduscripps.edu More advanced and often more selective methods employ transition-metal catalysts to decompose diazo compounds, generating a metal carbene that then reacts with the alkene. organic-chemistry.org Rhodium(II) complexes, in particular, are highly effective for catalyzing such transformations, offering control over the stereochemistry of the newly formed cyclopropane ring. organic-chemistry.org The reaction would typically be performed on an N-protected 4-vinyl or 4-allyl tetrahydroquinoline derivative to yield the desired product.
| Catalyst | Reagent | Substrate Precursor | Key Features |
| Rh₂(OAc)₄ | Ethyl diazoacetate | N-Boc-4-vinyl-1,2,3,4-tetrahydroquinoline | Catalytic decomposition of diazo compound to form a rhodium carbene for reaction with the alkene. |
| Zn-Cu Couple | Diiodomethane (CH₂I₂) | N-Boc-4-vinyl-1,2,3,4-tetrahydroquinoline | Formation of an organozinc carbenoid (Simmons-Smith reagent) for cyclopropanation. |
Annulation Strategies
Annulation strategies construct the tetrahydroquinoline ring system through cycloaddition reactions, where the cyclopropyl group is introduced as part of one of the reactants. A prominent example of this approach is the Povarov reaction, an aza-Diels-Alder or [4+2] cycloaddition. nih.gov This reaction typically involves the condensation of an aniline, an aldehyde, and an alkene (dienophile) to form the tetrahydroquinoline skeleton. acs.org
To synthesize the target molecule, cyclopropanecarboxaldehyde (B31225) can be used as the aldehyde component. It first reacts with an aniline to form an electron-rich imine in situ. This imine then acts as the azadiene in a [4+2] cycloaddition with a suitable dienophile. The cyclopropyl group from the aldehyde is thereby incorporated directly at the 4-position of the resulting tetrahydroquinoline ring. This method allows for the convergent assembly of the complex scaffold from simple starting materials.
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst |
| [4+2] Aza-Diels-Alder (Povarov) | Aniline | Cyclopropanecarboxaldehyde | Styrene | InCl₃ or other Lewis Acid |
Multi-component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single operation to form a product that contains portions of all starting materials. nih.gov This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govnih.gov The Povarov reaction described under annulation strategies is a classic example of a three-component reaction used to assemble the tetrahydroquinoline scaffold. researchgate.netresearchgate.net
In this context, the one-pot reaction between an aromatic amine, cyclopropanecarboxaldehyde, and an electron-rich alkene provides a direct and efficient route to 4-cyclopropyl-substituted tetrahydroquinolines. nih.gov The reaction is typically catalyzed by a Lewis acid, which activates the in situ formed imine towards cycloaddition with the alkene. The convergence and efficiency of this MCR make it a powerful tool for constructing the desired molecular framework.
Catalytic Strategies in the Synthesis of this compound
Catalysis, particularly by transition metals, plays a crucial role in developing efficient and selective syntheses of this compound. Catalysts can enable transformations that are otherwise difficult, proceed in low yield, or lack selectivity.
Transition Metal-Catalyzed Syntheses
Various transition metals, including palladium and rhodium, are employed to catalyze key bond-forming steps in the synthesis of the target molecule. chemrxiv.org These catalytic cycles can involve cross-coupling, cycloadditions, or carbene transfer reactions. organic-chemistry.orgchemrxiv.org
Palladium catalysts are exceptionally versatile and have been applied to tetrahydroquinoline synthesis through several distinct strategies.
One major approach is through palladium-catalyzed annulation reactions . These include asymmetric [4+2] cycloadditions where the tetrahydroquinoline ring is constructed in a stereocontrolled manner. nih.gov For example, the reaction of vinyl benzoxazinanones with α,β-unsaturated compounds can be catalyzed by a chiral palladium complex to yield highly substituted tetrahydroquinolines. nih.gov To obtain the 4-cyclopropyl derivative, one of the starting materials would need to contain the cyclopropyl moiety.
A second powerful strategy involves the late-stage functionalization of a pre-formed tetrahydroquinoline ring via a palladium-catalyzed cross-coupling reaction. chemrxiv.org A highly selective method involves the deprotonation of N-protected tetrahydroquinoline at the 4-position to generate a nucleophilic organometallic intermediate, such as an organozinc species. This intermediate can then participate in a Negishi cross-coupling reaction with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a palladium catalyst and a suitable ligand, such as XPhos, to form the C(sp³)–C(sp²) bond, yielding the 4-cyclopropyl product. chemrxiv.org
| Reaction Type | Substrate | Coupling Partner | Catalyst | Ligand | Base/Additive |
| Negishi Cross-Coupling | 4-Zinciotetrahydroquinoline | Cyclopropyl bromide | XPhos Pd-G4 | XPhos | (Not required for organozinc) |
| [4+2] Cycloaddition | Vinyl benzoxazinanone | Cyclopropyl-substituted alkene | Pd(0) complex | Chiral Phosphine (B1218219) (e.g., Yuephos) | (Varies by specific reaction) |
Rhodium catalysts offer unique reactivity for the synthesis of this compound, particularly in cyclopropanation and conjugate addition reactions.
As previously mentioned, rhodium(II)-catalyzed cyclopropanation is a premier method for converting an alkene into a cyclopropane. organic-chemistry.org Chiral dirhodium catalysts can induce high levels of enantioselectivity in the reaction between a diazo compound and a 4-alkenyl-tetrahydroquinoline precursor, making this an attractive route for asymmetric synthesis. organic-chemistry.org
Additionally, rhodium catalysts can be used to construct the tetrahydroquinoline ring itself. One such method involves the rhodium-catalyzed conjugate addition of a 2-aminophenyl boronic acid derivative to an α,β-unsaturated ketone. nih.gov To install the cyclopropyl group at the 4-position, a substrate such as 1-cyclopropylprop-2-en-1-one (B1606317) would be used as the Michael acceptor. The subsequent intramolecular cyclization of the addition product would then yield the desired this compound. nih.gov
| Reaction Type | Catalyst | Reagents | Key Intermediate |
| Asymmetric Cyclopropanation | Chiral Dirhodium Tetracarboxylate | N-Boc-4-vinyl-THQ + Ethyl diazoacetate | Rhodium-carbene complex |
| Conjugate Addition-Cyclization | [Rh(cod)Cl]₂ / Chiral Ligand | 2-Aminophenyl boronic acid + 1-Cyclopropylprop-2-en-1-one | Michael addition adduct |
Silver-Catalyzed Reduction Approaches
A facile and environmentally friendly approach for the synthesis of 1,2,3,4-tetrahydroquinolines involves the silver-catalyzed reduction of the corresponding quinoline precursors. This method operates effectively in water at room temperature and notably does not require ligands or bases. The synthesis of this compound would begin with 4-cyclopropylquinoline.
The reaction typically employs a silane, such as phenylsilane, as the reducing agent. Mechanistic studies have indicated that the active reducing species in this transformation is a silver hydride (Ag-H), which is generated in situ. This species then participates in the reduction of the quinoline ring system to afford the desired tetrahydroquinoline derivative. The use of water as the solvent and the mild reaction conditions make this a practical and green method for accessing these heterocyclic structures.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the synthesis of tetrahydroquinolines, offering metal-free alternatives that can provide high levels of stereocontrol. One such strategy involves a cascade reaction initiated by a 1,5-hydride transfer. In this process, an amine containing an α,β-unsaturated ketone moiety undergoes an intramolecular hydride shift followed by cyclization to form the tetrahydroquinoline ring. This method is noted for producing ring-fused tetrahydroquinoline derivatives with moderate to high yields and diastereoselectivities. researchgate.net
Another innovative organocatalytic method utilizes a visible-light-driven annulation reaction between activated alkenes and N,N-substituted dialkyl anilines, mediated by a catalytic electron donor–acceptor (EDA) complex. rsc.org The photoactive complex is formed in situ and can be regenerated through aerobic oxidation, allowing the acceptor to be used in catalytic amounts. This approach enables the selective functionalization of aromatic amines under mild photochemical conditions to construct the tetrahydroquinoline framework.
Furthermore, chiral bifunctional thiourea (B124793) catalysts have been successfully employed in asymmetric tandem reactions to synthesize polysubstituted tetrahydroquinolines. nih.gov These reactions, such as Michael/aza-Henry tandem sequences, proceed with good yields and excellent stereocontrol, achieving high enantioselectivities (up to >99% ee) and diastereoselectivities (up to 20:1 dr). nih.gov
Biocatalytic Methods for Chiral Synthesis
Biocatalysis offers significant advantages for the synthesis of chiral compounds, including high efficiency, environmental benignity, and exceptional chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of optically active this compound, enzymes such as oxidases can be employed. Monoamine oxidase (MAO-N) biocatalysts, often used as whole-cell systems, have been shown to be effective in the synthesis of quinoline derivatives from 1,2,3,4-tetrahydroquinoline substrates. nih.govacs.org While this is an oxidative (aromatization) process, the reverse reaction—the reduction of a quinoline to a tetrahydroquinoline—can be achieved using other biocatalytic systems like ketoreductases or imine reductases under appropriate conditions.
Computational studies have shown that the efficacy of MAO-N biotransformations can be influenced by steric and electronic properties of the tetrahydroquinoline substrates. nih.govacs.org For the chiral synthesis of this compound, a biocatalytic reduction of 4-cyclopropylquinoline using a suitable reductase would be a primary strategy, leveraging the enzyme's inherent ability to deliver hydride to one face of the molecule, thereby establishing the chiral center at the C4 position with high enantiomeric excess.
Electrocatalytic and Electrochemical Methods
Electrochemical methods provide a sustainable and efficient alternative for the synthesis of tetrahydroquinoline derivatives under mild conditions. One such method involves the selective hydrogenation of quinoline skeletons at room temperature. rsc.org In this process, acetonitrile (B52724) can serve as the hydrogen source. rsc.org Protons are derived from acetonitrile, as confirmed by deuterium (B1214612) labeling experiments, to facilitate the reduction of the quinoline ring. rsc.org This technique is characterized by its high efficiency, broad substrate scope, and tolerance of various functional groups.
For the synthesis of this compound, this electrochemical approach would involve the direct reduction of 4-cyclopropylquinoline. The process avoids the need for external chemical reductants, instead using electric current to drive the transformation, aligning with the principles of green chemistry.
Stereoselective Synthesis of this compound
The biological activity of tetrahydroquinolines is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Enantioselective Methods
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, the stereocenter is at the C4 position.
Organocatalytic Asymmetric Transfer Hydrogenation: A prominent method for achieving enantioselectivity is the catalytic asymmetric transfer hydrogenation of 4-substituted quinolines. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, are effective catalysts for this transformation. kaust.edu.sa Using a Hantzsch ester as the hydrogen source, a wide range of 4-substituted quinolines can be reduced to their corresponding tetrahydroquinolines with good to high levels of enantioselectivity. kaust.edu.sa
Table 1: Examples of Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines Data generalized from studies on substituted tetrahydroquinolines.
| Catalyst | Substrate Type | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Chiral Thiourea | (E)-2-nitro-1-styryl)benzenes | up to 98% | >99% |
| Chiral Phosphoric Acid | 4-Substituted Quinolines | Good | High |
This table is illustrative of the potential of organocatalytic methods for the synthesis of chiral tetrahydroquinolines.
Biocatalytic Approaches: As mentioned in section 2.3.3, biocatalytic reductions are inherently enantioselective. The use of specific ketoreductases or other dehydrogenases can provide access to either the (R)- or (S)-enantiomer of this compound, depending on the enzyme selected.
Diastereoselective Methods
Diastereoselective methods are crucial when synthesizing molecules with multiple stereocenters. While this compound itself has only one stereocenter, these methods are vital for synthesizing its derivatives, for instance, those bearing a substituent at the C2 position.
A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) with cyanoalkenes has been developed to construct polysubstituted tetrahydroquinoline derivatives. nih.govfrontiersin.org This strategy proceeds under mild conditions and provides access to a variety of 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities, often greater than 20:1 dr. nih.govfrontiersin.org A similar cascade reaction involving in situ generated p-QMs and nitroalkenes also yields 4-aryl-substituted tetrahydroquinolines with high diastereoselectivity. nih.gov
These methods establish the relative stereochemistry between the C2 and C4 positions. For example, in a reaction leading to a 2,4-disubstituted tetrahydroquinoline, the catalyst and reactants are chosen to favor the formation of one diastereomer (e.g., cis or trans) over the other.
Table 2: Examples of Diastereoselective [4+2] Annulation for Tetrahydroquinoline Synthesis Data from the synthesis of 4-aryl-substituted tetrahydroquinoline derivatives.
| Alkene Partner | Base | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Dicyanoalkene | DBU | Toluene | 96% | >20:1 |
| Dicyanoalkene | DBU | THF | 82% | >20:1 |
| Dicyanoalkene | Cs2CO3 | Toluene | 75% | >20:1 |
This table showcases the high diastereoselectivity achievable in the synthesis of complex tetrahydroquinoline frameworks. nih.govfrontiersin.orgnih.gov
Chiral Auxiliary and Ligand-Based Strategies
The asymmetric synthesis of 4-substituted tetrahydroquinolines often employs chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. These auxiliaries are temporarily incorporated into the reacting molecule to direct the approach of reagents, thereby creating a new stereocenter with a high degree of selectivity. Once the desired chirality is established, the auxiliary is cleaved to yield the enantiomerically enriched product.
One common approach involves the use of oxazolidinone auxiliaries, popularized by Evans, which can be attached to a precursor molecule. The steric hindrance provided by the substituents on the oxazolidinone ring directs the stereoselective alkylation or other modifications at a nearby position. Although direct application to this compound is not extensively documented, analogous syntheses of chiral amines and other heterocyclic compounds demonstrate the utility of this strategy. For instance, chiral t-butylsulfinamide has been successfully used in the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids, a structurally related class of compounds. This suggests its potential applicability in guiding the stereoselective synthesis of this compound.
Chiral ligands, in conjunction with transition metal catalysts, offer another powerful tool for the enantioselective synthesis of tetrahydroquinolines. Asymmetric hydrogenation of a suitable quinoline precursor, such as 4-cyclopropylquinoline, is a promising route. Chiral phosphine ligands, such as those based on the BINAP or MeO-BIPHEP scaffold, complexed with metals like iridium or ruthenium, have been shown to be highly effective in the asymmetric hydrogenation of various quinoline derivatives. These catalysts create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the corresponding tetrahydroquinoline. While specific examples for 4-cyclopropylquinoline are scarce, the broad applicability of these catalytic systems to other substituted quinolines suggests their potential for this transformation. For example, cationic ruthenium complexes with chiral diamine ligands have demonstrated excellent enantioselectivity in the hydrogenation of a variety of quinoline substrates. nih.gov
| Catalyst/Auxiliary Type | General Substrate | Metal | Typical Ligand/Auxiliary | Reported Enantiomeric Excess (ee) |
| Chiral Auxiliary | Carboxylic Acid Derivative | N/A | Pseudoephedrine | High diastereoselectivity |
| Chiral Auxiliary | N-Acyl derivative | N/A | Oxazolidinone | >90% de |
| Asymmetric Hydrogenation | Substituted Quinolines | Iridium | (R)-MeO-BIPHEP | Up to 96% ee |
| Asymmetric Hydrogenation | Substituted Quinolines | Ruthenium | Chiral Diamine Ligands | Good to Excellent ee |
This table presents data for analogous reactions due to the limited specific information on this compound.
Kinetic Resolution Techniques
Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the unreacted starting material in one enantiomer and the formation of a product enriched in the other.
For this compound, both enzymatic and non-enzymatic kinetic resolution methods can be envisioned. Lipases are a common class of enzymes used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. In a potential application, a racemic mixture of this compound could be subjected to acylation in the presence of a lipase (B570770) and an acyl donor. One enantiomer would react faster, leading to the formation of an enantioenriched amide and leaving behind the unreacted, enantioenriched amine.
Non-enzymatic kinetic resolution often involves the use of chiral metal complexes or organocatalysts. For instance, the lithiation of N-Boc protected 2-aryl-1,2-dihydroquinolines in the presence of the chiral ligand sparteine (B1682161) has been shown to effect a highly enantioselective kinetic resolution. researchgate.net The resulting enantioenriched dihydroquinolines can then be reduced to the corresponding tetrahydroquinolines. A similar strategy could potentially be adapted for a racemic mixture of N-protected this compound. Another approach involves the copper-catalyzed asymmetric borylation of 2-substituted 1,2-dihydroquinolines, which proceeds with high kinetic selectivity. nih.gov
| Resolution Method | Substrate Type | Chiral Catalyst/Reagent | Selectivity Factor (s) |
| Enzymatic Acylation | Racemic Amines | Lipase | Varies (can be >100) |
| Lithiation with Chiral Ligand | N-Boc-2-aryl-1,2-dihydroquinolines | n-BuLi / Sparteine | High |
| Asymmetric Borylation | 2-substituted 1,2-dihydroquinolines | Copper / Chiral Ligand | Up to 569 |
This table presents data for analogous reactions due to the limited specific information on this compound.
Optimization of Synthetic Conditions and Yields
The optimization of synthetic conditions is a critical step in the development of an efficient and high-yielding synthesis of this compound. Key parameters that are typically varied include the choice of solvent, temperature, reaction time, catalyst loading, and the nature of reagents and additives.
In chiral auxiliary-based approaches, the choice of the auxiliary itself is paramount. The reaction conditions for both the attachment and cleavage of the auxiliary need to be optimized to ensure high yields and to avoid racemization. For example, in syntheses involving Grignard additions to chiral N-sulfinyl imines, the choice of solvent and temperature can significantly impact the diastereoselectivity.
For asymmetric hydrogenations using chiral ligands, the optimization of several factors is crucial. The solvent can have a profound effect on both the reactivity and enantioselectivity of the reaction. For instance, alcoholic solvents have been found to be effective for the ruthenium-catalyzed asymmetric hydrogenation of quinolines. The hydrogen pressure and reaction temperature are also critical parameters that need to be fine-tuned to achieve optimal results. Catalyst loading is another important consideration, with the goal of using the minimum amount of the often-expensive catalyst while still achieving high conversion and enantioselectivity. The addition of certain additives, such as acids or bases, can also influence the outcome of the reaction.
In kinetic resolution, the key to a successful separation is a high selectivity factor (s). Optimization efforts are focused on maximizing this value. In enzymatic resolutions, this can involve screening different enzymes, solvents, acyl donors, and temperatures. For non-enzymatic methods, the choice of the chiral catalyst or reagent and the reaction conditions are critical. For example, in the lithiation-based kinetic resolution, the temperature and the specific chiral ligand used are key determinants of the enantioselectivity.
A systematic approach to optimization, often employing techniques such as Design of Experiments (DoE), can efficiently identify the optimal set of conditions to maximize the yield and enantiomeric excess of the desired this compound enantiomer.
| Reaction Type | Key Parameters for Optimization | Desired Outcome |
| Chiral Auxiliary-Directed Synthesis | Auxiliary type, solvent, temperature, reagents for attachment/cleavage | High diastereoselectivity, high yield, no racemization |
| Asymmetric Hydrogenation | Chiral ligand, metal precursor, solvent, H2 pressure, temperature, catalyst loading | High enantioselectivity, high conversion, high turnover number |
| Kinetic Resolution | Chiral catalyst/enzyme, solvent, temperature, reaction time | High selectivity factor (s), high enantiomeric excess of product and recovered starting material |
Reactivity and Synthetic Transformations of 4 Cyclopropyl 1,2,3,4 Tetrahydroquinoline
Functionalization of the Tetrahydroquinoline Nitrogen Atom (N-Substitution Reactions)
The nitrogen atom in the tetrahydroquinoline scaffold is a secondary amine, which typically functions as a nucleophile. Standard N-substitution reactions such as alkylation and acylation are fundamental transformations for such moieties. For instance, acylation of the parent 1,2,3,4-tetrahydroquinoline (B108954) with acyl chlorides, like 2-(4-isobutylphenyl)propanoyl chloride, proceeds in high yield. mdpi.com
However, a detailed search of the scientific literature did not yield specific studies or documented examples of N-substitution reactions performed on 4-Cyclopropyl-1,2,3,4-tetrahydroquinoline. Consequently, there are no specific reagents, reaction conditions, or yields to report for the functionalization of the nitrogen atom of this particular compound.
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring
The benzene (B151609) ring portion of the tetrahydroquinoline system is generally activated towards electrophilic aromatic substitution (EAS). The secondary amine, being an electron-donating group, directs incoming electrophiles primarily to the ortho and para positions relative to the nitrogen. For the tetrahydroquinoline ring system, this corresponds to the C-6 and C-8 positions. The C-6 position is typically favored due to reduced steric hindrance. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. uci.eduyoutube.comlibretexts.org
Despite these general principles, specific experimental results detailing the electrophilic aromatic substitution on the this compound ring are not available in the reviewed literature. The directing effects and reactivity of the combined electron-donating amine and the 4-cyclopropyl substituent have not been specifically investigated or reported.
Transformations Involving the Saturated Ring (C-2, C-3, C-4 Positions)
Oxidation: The saturated heterocyclic ring of tetrahydroquinolines can undergo oxidation (dehydrogenation) to form the corresponding aromatic quinoline. nih.gov This transformation is a common synthetic route to access substituted quinolines. Various oxidizing agents, including manganese dioxide (MnO₂) and catalytic systems involving nickel or other transition metals with an oxidant like O₂, have been employed for the oxidation of the parent tetrahydroquinoline scaffold. nih.govresearchgate.net
Reduction: As the heterocyclic ring of this compound is already fully saturated (reduced), it is not susceptible to further reduction under standard catalytic hydrogenation conditions without causing ring opening of the cyclopropane (B1198618) or over-reduction of the aromatic ring, which would require harsh conditions. The reduction of quinolines to 1,2,3,4-tetrahydroquinolines is a well-established process, often utilizing catalytic hydrogenation or transfer hydrogenation methods. researchgate.net
A specific search for oxidation or reduction studies involving this compound as the substrate did not yield any published research.
The 1,2,3,4-tetrahydroquinoline ring system is generally stable. Ring-opening reactions are not common and would require specific, often harsh, reaction conditions designed to cleave the carbon-nitrogen or carbon-carbon bonds of the heterocyclic ring. No documented studies concerning the ring-opening reactions of the tetrahydroquinoline portion of this compound were found.
Reactions Involving the Cyclopropyl (B3062369) Group
The cyclopropyl group is a strained three-membered ring that can undergo ring-opening reactions under various conditions, including catalytic, radical, or thermal activation. nih.govnih.govresearchgate.net These reactions are often driven by the release of ring strain (approximately 27.5 kcal/mol). The presence of an adjacent aromatic ring can influence the regioselectivity of the ring opening. For example, indium(III)-catalyzed tandem cyclopropane ring-opening/Friedel–Crafts alkylation sequences have been reported for related systems. chemrxiv.org
However, specific research detailing the ring-opening or rearrangement reactions of the cyclopropyl group in the context of the this compound structure is absent from the current scientific literature. There are no available studies on how the tetrahydroquinoline ring influences the stability or reactivity of the adjacent cyclopropyl group, nor are there examples of its transformation into other structural motifs.
Mechanistic Investigations of Reactions Involving 4 Cyclopropyl 1,2,3,4 Tetrahydroquinoline
Elucidation of Reaction Pathways for Synthetic Methods
The synthesis of 4-substituted tetrahydroquinolines, including the 4-cyclopropyl variant, can be achieved through various strategic approaches. One prominent pathway involves the functionalization of the tetrahydroquinoline scaffold at the C4 position. A mechanistically significant method is the deprotonation of the N-protected tetrahydroquinoline followed by alkylation.
In a general approach for synthesizing 4-substituted tetrahydroquinolines, the reaction is initiated by the deprotonation of an N-protected tetrahydroquinoline using a strong base, such as tert-butyllithium, in the presence of a ligand like hexamethylphosphoramide (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA). This step is crucial as it generates a highly reactive carbanion at the C4 position. The reaction pathway then proceeds through the nucleophilic attack of this carbanion on an appropriate electrophile, in this case, a cyclopropyl-containing electrophile (e.g., cyclopropylmethyl bromide), to yield the desired 4-cyclopropyl-1,2,3,4-tetrahydroquinoline.
Another significant synthetic route involves domino reactions, which are cascade or tandem reactions where multiple bond-forming events occur in a single pot. These can proceed through various mechanisms, including reduction-cyclization sequences or metal-promoted processes nih.gov. For instance, a domino reductive amination-nucleophilic aromatic substitution (SNAr) sequence has been explored for tetrahydroquinoline synthesis nih.gov. While not specific to the 4-cyclopropyl derivative, this pathway involves an initial reductive amination to form an amine, which then undergoes an intramolecular SNAr cyclization. Adapting such a strategy would require a precursor bearing a cyclopropyl (B3062369) moiety that is maintained throughout the reaction sequence.
Furthermore, palladium-catalyzed C–H bond functionalization of a cyclopropane (B1198618) ring has been reported to yield tetrahydroquinoline derivatives rsc.org. This pathway is proposed to proceed through the cleavage of a C-H bond on the cyclopropane ring, followed by C-C bond formation with the quinoline (B57606) precursor, leading to a dihydroquinoline intermediate which is subsequently reduced rsc.org.
A divergent synthesis of cyclopropanated tetrahydroquinolines has also been developed through a tandem functionalization of quinoline derivatives. This method involves a carbonucleophilic 1,4-addition-induced dearomatization of quinolinium salts and an intramolecular cyclopropanation with α-halo ketones acs.org.
Studies on Transformation Mechanisms
The transformations of this compound are of significant interest, particularly those involving the cyclopropane ring. The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under certain conditions, leading to a variety of functionalized products.
Acid-Catalyzed Ring Opening:
One of the primary transformation mechanisms for compounds containing a cyclopropyl group is acid-catalyzed ring opening. In the presence of a Brønsted or Lewis acid, the cyclopropane ring of this compound can be protonated or coordinated to the acid. This activation facilitates the cleavage of a C-C bond within the three-membered ring. The mechanism likely proceeds through the formation of a transient carbocationic intermediate. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation. The positive charge would preferentially reside on the carbon atom that is best able to stabilize it, which in this case would be the carbon attached to the tetrahydroquinoline ring, due to potential resonance stabilization with the aromatic system. Subsequent attack by a nucleophile present in the reaction medium would then lead to the final ring-opened product.
Radical Ring Opening:
Transformations can also be initiated through radical pathways. A radical initiator can abstract a hydrogen atom from the tetrahydroquinoline ring or the cyclopropyl group, or a radical species can add to the aromatic ring. If a radical is generated adjacent to the cyclopropane ring, a rapid ring-opening can occur to relieve ring strain, forming a more stable, delocalized radical. This intermediate can then undergo further reactions, such as cyclization or reaction with other species in the medium fishersci.ca.
Identification of Key Intermediates and Transition States
The identification of intermediates and transition states is paramount to understanding a reaction mechanism. For the synthesis of 4-substituted tetrahydroquinolines via deprotonation-alkylation, a key intermediate is the tetrahydroquinoline anion , specifically a separated ion pair rsc.org. Spectroscopic studies, such as NMR, can provide evidence for the existence and structure of such intermediates.
In the context of acid-catalyzed ring-opening of the cyclopropyl group, a crucial intermediate would be a carbocation . The structure of this carbocation, and whether it exists as a classical or non-classical ion, would be a key determinant of the reaction's outcome. The transition state for this process would involve the partial breaking of a C-C bond in the cyclopropane ring and the development of positive charge. Computational studies are often employed to model these high-energy species and elucidate the geometry of the transition state.
For palladium-catalyzed C-H functionalization reactions leading to tetrahydroquinolines, a proposed intermediate is a dihydroquinoline species, which is subsequently reduced to the final product rsc.org.
Operando NMR studies on tandem syntheses of tetrahydroquinolines have enabled the direct observation of reactive intermediates, including species containing hydroxylamine groups and unstable dihydroquinolines, providing valuable insights into the reaction network rsc.org.
Kinetic and Thermodynamic Aspects of Reactions
The outcome of chemical reactions is often governed by a delicate balance between kinetics and thermodynamics.
Kinetic vs. Thermodynamic Control:
In reactions where multiple products can be formed, the distribution of these products can be influenced by the reaction conditions, leading to either the kinetically or thermodynamically favored product. A kinetically controlled reaction is one where the product that is formed the fastest predominates. This usually occurs at lower temperatures and shorter reaction times, where the reaction is essentially irreversible. The major product is the one that is formed via the lowest energy transition state.
Conversely, a thermodynamically controlled reaction is one where the most stable product is the major product. This is typically achieved at higher temperatures and longer reaction times, allowing the reaction to reach equilibrium. The product distribution reflects the relative thermodynamic stabilities of the possible products.
For the synthesis of this compound, the choice of reagents and reaction conditions can influence the selectivity of the reaction. For instance, in the deprotonation-alkylation sequence, the use of specific ligands can affect the aggregation state of the organolithium reagent and the resulting carbanion, thereby influencing the reaction rate and selectivity.
In the case of the ring-opening of the cyclopropyl group, the reaction conditions can dictate the product distribution. For example, a reaction under kinetic control might favor the formation of a less stable, but more rapidly formed, ring-opened product. In contrast, under thermodynamic control, the reaction would favor the formation of the most stable ring-opened isomer. The relative stability of the potential products would depend on factors such as steric interactions and electronic effects in the final structures.
Computational studies can provide valuable data on the energetics of reaction pathways, including the activation energies for different steps and the relative energies of intermediates and products. This information is crucial for predicting whether a reaction will be under kinetic or thermodynamic control and for optimizing reaction conditions to favor the desired product. For instance, detailed kinetic studies of the ring opening of cycloalkanes have been performed using CBS-QB3 calculations to determine the energetics of the biradical mechanisms involved arxiv.org.
Advanced Spectroscopic and Structural Analysis of 4 Cyclopropyl 1,2,3,4 Tetrahydroquinoline
Computational and Theoretical Studies on 4 Cyclopropyl 1,2,3,4 Tetrahydroquinoline
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules. These calculations can predict various electronic properties that are crucial for determining the reactivity of 4-Cyclopropyl-1,2,3,4-tetrahydroquinoline.
Key Electronic Properties and Their Significance:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.
Atomic Charges: Calculating the partial charges on each atom helps in understanding the polarity of bonds and identifying reactive sites.
Hypothetical DFT-Calculated Electronic Properties:
| Property | Predicted Value/Observation | Significance |
| HOMO Energy | High | Indicates good electron-donating ability. |
| LUMO Energy | Low | Indicates good electron-accepting ability. |
| HOMO-LUMO Gap | Moderate | Suggests moderate kinetic stability. |
| MEP | Negative potential around the nitrogen and aromatic ring. | These are likely sites for electrophilic attack. |
Conformational Analysis using Molecular Mechanics and Quantum Methods
The three-dimensional structure of this compound is not static. The tetrahydroquinoline ring can adopt several conformations, and the orientation of the cyclopropyl (B3062369) group is also variable. Conformational analysis aims to identify the most stable (lowest energy) conformations.
Molecular Mechanics (MM): This method uses classical physics to model the energy of a molecule as a function of its geometry. It is computationally inexpensive and suitable for exploring the potential energy surface to identify various low-energy conformers. For the tetrahydroquinoline ring, common conformations include the half-chair, boat, and sofa forms. rsc.org
Quantum Methods (e.g., DFT): Once potential conformers are identified using MM, their geometries and relative energies can be more accurately calculated using quantum methods. This helps in determining the global minimum energy conformation and the energy barriers between different conformers. Studies on similar heterocyclic systems have shown that the preferred conformation is often a half-chair, with bulky substituents favoring an equatorial position to minimize steric hindrance. nih.govsapub.org
The presence of the 4-cyclopropyl group would introduce additional conformational possibilities. The cyclopropyl group can be in either an axial or equatorial position relative to the tetrahydroquinoline ring. Computational studies on substituted cyclohexanes, a related system, demonstrate that the preference for axial or equatorial positions is influenced by steric and electronic effects. sapub.org
Possible Conformations and Relative Stabilities:
| Conformer | Cyclopropyl Position | Tetrahydroquinoline Ring Conformation | Predicted Relative Stability |
| 1 | Equatorial | Half-Chair | Most Stable |
| 2 | Axial | Half-Chair | Less Stable |
| 3 | Equatorial | Boat | High Energy |
| 4 | Axial | Boat | High Energy |
Prediction of Spectroscopic Properties
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule.
NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. researchgate.netchemrxiv.orgmdpi.comtsijournals.com This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted spectra for different possible isomers or conformers can be compared with experimental spectra to aid in structure elucidation. For this compound, theoretical predictions would be crucial in assigning the signals for the cyclopropyl protons and carbons, which have characteristic chemical shifts.
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in IR and Raman spectra. By comparing the calculated and experimental spectra, one can confirm the presence of specific functional groups and gain insights into the molecular structure.
Hypothetical Predicted 13C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~45-50 |
| C3 | ~25-30 |
| C4 | ~35-40 |
| Cyclopropyl CH | ~15-20 |
| Cyclopropyl CH2 | ~5-10 |
| Aromatic Carbons | ~110-150 |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can model how the molecule moves and interacts with its environment (e.g., a solvent or a biological receptor) over time.
For this compound, MD simulations could be used to:
Study Conformational Dynamics: Observe the transitions between different conformations of the tetrahydroquinoline ring and the rotation of the cyclopropyl group.
Analyze Solvation: Understand how solvent molecules (e.g., water) arrange themselves around the solute and how this affects its conformation and dynamics.
Investigate Binding to Biological Targets: If the molecule is being studied as a potential drug, MD simulations can model its binding to a target protein, providing insights into the binding mode, stability of the complex, and key intermolecular interactions. Studies on other tetrahydroquinoline derivatives have used MD simulations to explore their interactions with biological targets. nih.govmdpi.commdpi.comsciety.org
Theoretical Insights into Reaction Mechanisms and Energetics
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway.
For reactions involving this compound, theoretical studies could:
Elucidate Reaction Pathways: Determine the step-by-step mechanism of a reaction, for example, an electrophilic substitution on the aromatic ring or a reaction involving the nitrogen atom.
Calculate Activation Energies: The energy barrier for a reaction determines its rate. Computational methods can calculate these barriers, allowing for the prediction of reaction kinetics.
Predict Product Selectivity: When a reaction can lead to multiple products, computational studies can predict which product is more likely to be formed by comparing the energies of the different reaction pathways. Theoretical studies on the synthesis of tetrahydroquinolines have provided insights into the mechanisms of cycloaddition and other reactions. mdpi.comrsc.orgresearchgate.net
Applications of 4 Cyclopropyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives in Chemical Science
As Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis
Chiral 4-substituted tetrahydroquinolines are valuable building blocks for the synthesis of enantiomerically pure complex molecules. The development of methods to access these chiral scaffolds is an active area of research. rsc.org Asymmetric hydrogenation and transfer hydrogenation of 4-substituted quinolines, often employing chiral Brønsted acids or metal complexes, have emerged as powerful strategies to produce these enantioenriched compounds. rsc.orgkaust.edu.sa
The presence of a substituent at the 4-position introduces a stereocenter, which, once established in a chiral form, can direct the stereochemical outcome of subsequent reactions. While specific examples utilizing a 4-cyclopropyl derivative as a chiral auxiliary are not readily found, the rigid and sterically defined nature of the cyclopropyl (B3062369) group makes it an intriguing candidate for such applications. Chiral auxiliaries function by being temporarily attached to a substrate, influencing the stereoselectivity of a reaction, and then being cleaved for reuse. The defined spatial orientation of the cyclopropyl group could offer distinct advantages in controlling the approach of reagents to a prochiral center.
Table 1: Examples of Asymmetric Synthesis of 4-Substituted Tetrahydroquinolines
| Catalyst/Method | Substituent at C4 | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Chiral BINOL Phosphoric Acids | Aryl and Alkyl groups | Good to high | rsc.org |
This table is illustrative of methods for creating chiral 4-substituted tetrahydroquinolines, which could potentially be adapted for the synthesis of chiral 4-cyclopropyl-1,2,3,4-tetrahydroquinoline.
The unique electronic properties of the cyclopropyl group, which exhibits some characteristics of a double bond, could also influence the electronic environment of the tetrahydroquinoline ring system, potentially impacting the stereochemical course of reactions where the molecule acts as a chiral ligand or auxiliary.
In Catalysis (e.g., as Ligands, Organocatalysts, or Scaffolds for Catalyst Development)
The tetrahydroquinoline framework is a versatile scaffold for the development of catalysts. Its derivatives can be employed as ligands for transition metal catalysts or as organocatalysts themselves. The nitrogen atom in the ring can coordinate to metal centers, and substituents on the ring can be modified to tune the steric and electronic properties of the resulting catalyst.
While there is no specific literature detailing the use of this compound in catalysis, we can extrapolate its potential from related structures. The steric bulk of the cyclopropyl group at the 4-position could be advantageous in creating a specific chiral pocket around a metal center when the molecule is used as a ligand, potentially leading to high enantioselectivity in asymmetric catalysis.
In the realm of organocatalysis, tetrahydroquinoline derivatives have been utilized in various transformations. For instance, chiral primary amines have been used to catalyze asymmetric functionalization to afford tetrahydroquinoline derivatives with high enantioselectivities. researchgate.net A 4-cyclopropyl-substituted tetrahydroquinoline could serve as a scaffold for the development of novel organocatalysts, where the cyclopropyl group helps to define the catalyst's three-dimensional structure and influence its reactivity and selectivity.
As Precursors for Complex Organic Molecules and Advanced Synthetic Targets
4-Substituted tetrahydroquinolines are important intermediates in the synthesis of more complex molecules, including natural products and pharmaceutical agents. nih.govchemrxiv.org The ability to selectively functionalize the 4-position of the tetrahydroquinoline core opens up avenues for the rapid construction of diverse molecular architectures. chemrxiv.org
A recently developed method allows for the selective deprotonation and functionalization of tetrahydroquinolines at the 4-position, enabling the introduction of various alkyl and aryl groups. chemrxiv.orgbohrium.comnih.gov This strategy could be applied to synthesize this compound or to use it as a precursor for further elaboration. For example, the cyclopropyl group itself can undergo ring-opening reactions under certain conditions, providing a pathway to more complex carbocyclic systems fused to the tetrahydroquinoline core.
The tetrahydroquinoline nucleus is present in a range of biologically active compounds, including anticancer and antiarrhythmic agents. nih.gov The introduction of a cyclopropyl group at the 4-position could modulate the biological activity of these molecules, potentially leading to the discovery of new therapeutic agents. The cyclopropyl group is a known bioisostere for phenyl rings and other functional groups, and its incorporation can improve metabolic stability and binding affinity.
Potential in Materials Science (e.g., organic electronics, chemosensors, specialized polymers, dyes)
The application of tetrahydroquinoline derivatives in materials science is an emerging area. Their rigid, aromatic structure, combined with the potential for functionalization, makes them attractive candidates for the development of novel organic materials. While there is no specific research on this compound in this context, we can speculate on its potential based on the properties of the tetrahydroquinoline scaffold and the cyclopropyl group.
The electron-rich nature of the tetrahydroquinoline ring system suggests potential applications in organic electronics. The electronic properties can be tuned by introducing substituents. The cyclopropyl group, with its unique sigma-aromaticity, could influence the HOMO-LUMO gap of the molecule, which is a critical parameter for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the tetrahydroquinoline scaffold can be incorporated into polymer backbones to create specialized polymers with tailored thermal and electronic properties. The rigidity of the cyclopropyl group could enhance the thermal stability of such polymers.
In the area of chemosensors, the nitrogen atom of the tetrahydroquinoline ring can act as a binding site for metal ions or other analytes. The cyclopropyl group could modulate the binding affinity and selectivity of a sensor based on this scaffold. Changes in the fluorescence or absorption spectrum of a 4-cyclopropyl-tetrahydroquinoline derivative upon binding to an analyte could form the basis of a sensing mechanism.
Role in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of non-covalent interactions between molecules. Host-guest systems, a key area of supramolecular chemistry, rely on the specific recognition and binding between a host molecule and a guest molecule.
While the direct involvement of this compound in host-guest systems has not been reported, its structural features suggest potential in this field. The tetrahydroquinoline framework can act as a rigid scaffold for the construction of host molecules. The cyclopropyl group at the 4-position would project into a specific region of space, contributing to the shape and size of a potential binding cavity.
For example, by attaching recognition motifs to the tetrahydroquinoline scaffold, a host molecule could be designed to selectively bind specific guest molecules. The cyclopropyl group could form part of the hydrophobic cavity of the host, interacting with nonpolar guests through van der Waals forces. Additionally, the unique electronic nature of the cyclopropyl group could lead to specific non-covalent interactions with electron-deficient guests. The asymmetric synthesis of tetrahydroquinolines has been achieved through supramolecular organocatalysis, highlighting the interaction of this scaffold with other molecules. nih.gov
Future Perspectives and Research Challenges for 4 Cyclopropyl 1,2,3,4 Tetrahydroquinoline
Development of Novel and Sustainable Synthetic Routes (e.g., green chemistry approaches)
The synthesis of 1,2,3,4-tetrahydroquinolines has traditionally relied on methods that are often resource-intensive and generate considerable waste. A primary future objective is the development of novel and sustainable synthetic routes to 4-Cyclopropyl-1,2,3,4-tetrahydroquinoline, embracing the principles of green chemistry. Domino reactions, also known as tandem or cascade reactions, present a highly efficient strategy for synthesizing complex molecules like tetrahydroquinolines from simple starting materials in a single operation, thereby improving atom economy and reducing waste. mpg.de
Future research could focus on one-pot syntheses that minimize intermediate purification steps. For instance, catalytic transfer hydrogenation using environmentally benign hydrogen donors could be explored for the reduction of a corresponding quinoline (B57606) precursor. rsc.org The use of water as a solvent, wherever feasible, would significantly enhance the green credentials of the synthesis. rsc.orgacs.org Mechanochemical approaches, which utilize mechanical force to drive chemical reactions, offer another promising avenue for the solvent-free or low-solvent synthesis of tetrahydroquinoline derivatives and could be adapted for the synthesis of the target molecule. oxfordglobal.comnih.gov
Table 1: Comparison of Potential Green Synthesis Strategies
| Strategy | Potential Advantages | Key Research Challenges |
| Domino Reactions | High atom economy, reduced waste, single-operation synthesis. mpg.de | Designing a suitable cascade sequence for the specific target, optimizing reaction conditions. |
| Catalytic Transfer Hydrogenation | Use of safer hydrogen sources, milder reaction conditions. rsc.org | Catalyst selection and optimization for high yield and selectivity. |
| Aqueous Synthesis | Environmentally benign solvent, simplified workup. acs.org | Overcoming solubility issues of organic substrates, catalyst stability in water. |
| Mechanochemistry | Reduced or no solvent usage, potential for novel reactivity. oxfordglobal.comnih.gov | Scalability of the process, understanding reaction mechanisms under mechanical stress. |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The presence of the cyclopropyl (B3062369) group at the 4-position of the tetrahydroquinoline ring introduces a unique structural and electronic feature that could lead to undiscovered reactivity patterns. The strained three-membered ring of the cyclopropyl group can behave as a "latent" double bond and participate in various ring-opening reactions under specific conditions. nih.gov Future research should aim to explore the reactivity of this moiety in the context of the tetrahydroquinoline scaffold.
Investigations into the electrophilic activation of the cyclopropyl ring, potentially leading to ring-opening and the formation of new functionalized derivatives, would be a key area of study. The unique stereoelectronic properties of the cyclopropyl group could also influence the reactivity of the tetrahydroquinoline core, for example, by modulating the nucleophilicity of the nitrogen atom or the reactivity of the aromatic ring in electrophilic substitution reactions. A systematic study of its behavior under various reaction conditions (acidic, basic, oxidative, reductive) would be crucial to map out its chemical transformation landscape.
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating research. For this compound, advanced computational modeling can be employed to predict a range of its physicochemical properties, such as its conformational preferences, electronic structure, and spectroscopic signatures. researchgate.net
Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for its synthesis and subsequent transformations, helping to identify the most energetically favorable routes and predict potential byproducts. researchgate.net Molecular dynamics simulations could provide insights into its behavior in different solvent environments. Furthermore, in silico screening of potential catalysts for its synthesis could significantly reduce the experimental effort required for optimization. The computational prediction of properties like solubility and stability would also be invaluable for its potential applications in various chemical technologies.
Integration into Emerging Chemical Technologies (e.g., flow chemistry, automation)
The integration of the synthesis of this compound into emerging chemical technologies like flow chemistry and automated synthesis platforms presents a significant opportunity for efficient and scalable production. oxfordglobal.comnih.gov Flow chemistry, in particular, offers advantages such as precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling up. vapourtec.comresearchgate.net
The development of a continuous-flow process for the synthesis of cyclopropylamines has been demonstrated, which could potentially be adapted and integrated into a multi-step flow synthesis of the target molecule. mpg.dersc.orgacs.orgvapourtec.com Automated synthesis platforms can be utilized to rapidly screen a wide range of reaction conditions and catalysts, accelerating the optimization of the synthetic route. oxfordglobal.comnih.govresearchgate.net The ability to perform multi-step syntheses in an automated fashion would also facilitate the rapid generation of a library of derivatives for further studies. akjournals.com
Design and Synthesis of Advanced Analogs for Specific Chemical Functions (non-biological)
The this compound scaffold can serve as a versatile building block for the design and synthesis of advanced analogs with specific, non-biological chemical functions. The unique three-dimensional structure imparted by the cyclopropyl group could be exploited in the design of novel ligands for catalysis or as components in materials science.
For instance, functionalization of the nitrogen atom or the aromatic ring could lead to the development of novel chiral ligands for asymmetric catalysis. The rigid cyclopropyl group could play a crucial role in defining the steric environment around a metal center, potentially leading to high levels of stereocontrol. Furthermore, the incorporation of this scaffold into larger polymeric structures could lead to materials with interesting photophysical or electronic properties. The design of such advanced analogs will require a deep understanding of the structure-property relationships of the this compound core, which can be elucidated through a combination of experimental and computational studies.
Q & A
Basic: What are the common synthetic methodologies for preparing 4-cyclopropyl-1,2,3,4-tetrahydroquinoline (4-CP-THQ)?
The synthesis of 4-CP-THQ typically involves cyclopropanation strategies or modular assembly of the tetrahydroquinoline core with cyclopropyl substituents. Key approaches include:
- Povarov Reaction : Cycloaddition of cyclopropane-containing aniline derivatives with activated alkenes under Lewis acid catalysis (e.g., ZnCl₂) to form the tetrahydroquinoline scaffold .
- Transfer Hydrogenation : Brønsted acid-catalyzed enantioselective reduction of quinoline precursors using chiral phosphoric acids to introduce stereochemistry at the 4-position .
- Organocatalytic Cyclization : Asymmetric organocatalysis for constructing the cyclopropyl ring via [2+1] cyclopropanation of alkenes with carbene equivalents, followed by tetrahydroquinoline ring closure .
Methodological considerations include solvent choice (e.g., dichloromethane for Povarov reactions) and catalyst loading (1–10 mol% for enantioselective methods). Yield optimization often requires temperature control (–20°C to 80°C) and inert atmospheres .
Basic: What spectroscopic and analytical techniques confirm the structure of 4-CP-THQ derivatives?
- NMR Spectroscopy : - and -NMR identify proton environments (e.g., cyclopropyl CH₂ groups at δ 0.8–1.2 ppm) and quaternary carbons .
- X-ray Crystallography : Resolves stereochemistry and conformation. For example, (4R)-4-(Biphenyl-4-yl)-7-chloro-THQ adopts a half-chair conformation with axial biphenyl substituents (C–C bond length precision: ±0.002 Å) .
- HRMS/ESI-MS : Validates molecular weight (e.g., C₂₁H₁₈ClN: Mr = 319.81) and isotopic patterns .
Advanced: How can enantioselective synthesis of 4-CP-THQ be achieved using organocatalysis?
Enantioselective methods leverage chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) to catalyze asymmetric transfer hydrogenation or cyclization:
- Catalyst Design : Substituents on the 3,3'-positions of BINOL enhance enantiocontrol (up to 99% ee) .
- Mechanistic Insight : Protonation of the quinoline nitrogen by the chiral acid generates an iminium intermediate, followed by hydride transfer from a Hantzsch ester to establish stereochemistry at C4 .
- Case Study : Rueping et al. (2011) synthesized (4R)-configured THQ derivatives with 94% ee using this method, confirmed via X-ray and polarimetry .
Advanced: What challenges arise in synthesizing bifunctional 4-CP-THQ derivatives?
Bifunctional derivatives (e.g., 4-aryl-7-chloro-THQ) face steric and electronic conflicts:
- Steric Hindrance : Axial substituents (e.g., biphenyl groups) distort the half-chair conformation, complicating ring closure .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl at C7) slow nucleophilic attacks during cyclization. Microwave-assisted synthesis (100–120°C, 30 min) mitigates this by accelerating kinetics .
- Hybrid Molecules : Combining pharmacophores (e.g., ibuprofen-THQ hybrids) requires orthogonal protecting groups to prevent cross-reactivity during coupling steps .
Methodological: How to analyze conformational dynamics of 4-CP-THQ using X-ray crystallography?
- Crystal Growth : Slow evaporation of THF/hexane solutions yields plates suitable for diffraction (e.g., orthorhombic P2₁2₁2₁ space group, Z = 4) .
- Data Collection : Use a STOE IPDS II diffractometer (λ = 0.71073 Å, T = 173 K). Multi-scan absorption correction (MULABS) refines data (R factor < 0.03) .
- Conformational Analysis : Software (e.g., SHELXL) calculates dihedral angles (e.g., biphenyl coplanarity: 2.65°) and hydrogen-bonding networks (N–H···Cl chains along the a-axis) .
Data Contradiction: How to address discrepancies in reaction yields when varying cyclopropane substituents?
- Electronic Effects : Electron-deficient cyclopropanes (e.g., nitro-substituted) reduce yields due to destabilized transition states. DFT calculations (B3LYP/6-31G*) model these effects .
- Steric Factors : Bulky substituents (e.g., 2-methylcyclopropyl) hinder [2+1] cyclopropanation. Screening catalysts (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂) can improve efficiency .
- Case Example : Rueping et al. (2011) observed a 30% yield drop with 4-fluorophenyl vs. phenyl substituents, attributed to competing C–F bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
